N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazino]-4-oxobutanamide
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Overview
Description
N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazino]-4-oxobutanamide is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazino]-4-oxobutanamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.
Acylation Reaction: The next step is the acylation of 4-(3-chlorophenyl)piperazine with 4-oxobutanoyl chloride to form an intermediate compound.
Coupling Reaction: Finally, the intermediate is coupled with 3-acetylphenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and piperazine moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with alcohol or amine functionalities.
Substitution: Substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazino]-4-oxobutanamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound is investigated for its interactions with various enzymes and receptors, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound is explored for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazino]-4-oxobutanamide involves its interaction with specific molecular targets such as enzymes or receptors. The acetyl and piperazine groups are likely involved in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-[4-(3-fluorophenyl)piperazino]-4-oxobutanamide
- N-(3-acetylphenyl)-4-[4-(3-bromophenyl)piperazino]-4-oxobutanamide
Uniqueness
Compared to similar compounds, N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazino]-4-oxobutanamide may exhibit unique pharmacological properties due to the presence of the chlorine atom, which can influence its binding affinity and specificity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H24ClN3O3 |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C22H24ClN3O3/c1-16(27)17-4-2-6-19(14-17)24-21(28)8-9-22(29)26-12-10-25(11-13-26)20-7-3-5-18(23)15-20/h2-7,14-15H,8-13H2,1H3,(H,24,28) |
InChI Key |
WZBUGOXTQHLUSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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